molecular formula C8H3F3N2O2 B14779661 2-Cyano-6-(trifluoromethyl)nicotinic acid

2-Cyano-6-(trifluoromethyl)nicotinic acid

Cat. No.: B14779661
M. Wt: 216.12 g/mol
InChI Key: IRXLTRTVZUJKJF-UHFFFAOYSA-N
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Description

2-Cyano-6-(trifluoromethyl)nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the cyclization of 4,4,4-trifluoroacetoacetate and cyanoacetamide in the presence of potassium hydroxide as a catalyst. This reaction produces 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine, which is then chlorinated using phosphorus oxychloride (POCl3) to obtain 2,6-chloro-3-cyano-4-trifluoromethyl pyridine. Finally, catalytic hydrogenation or hydrolysis is performed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

2-Cyano-6-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyano-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid
  • 4-Trifluoromethyl nicotinic acid
  • 2-Methyl-6-(trifluoromethyl)nicotinic acid

Uniqueness

2-Cyano-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H3F3N2O2

Molecular Weight

216.12 g/mol

IUPAC Name

2-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-4(7(14)15)5(3-12)13-6/h1-2H,(H,14,15)

InChI Key

IRXLTRTVZUJKJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C#N)C(F)(F)F

Origin of Product

United States

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